6-(4-Methylphenyl)hexanoic acid
Description
6-(4-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 4-methylphenyl group at the terminal position of a six-carbon aliphatic chain. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol and a CAS number of 78521-39-8 . This compound is structurally characterized by a hydrophobic aromatic ring and a carboxylic acid group, enabling diverse applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
62315-35-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)hexanoic acid |
InChI |
InChI=1S/C13H18O2/c1-11-7-9-12(10-8-11)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |
InChI Key |
SBUWTMNODQOPKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCCCCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity: Substituent-Dependent Effects
6-(4-Hydroxy-3-Methoxyphenyl)-Hexanonic Acid (HMPHA)
- Structure : Features a 4-hydroxy-3-methoxyphenyl group.
- Activity : Exhibits antispasmodic and antidiarrheal effects comparable to loperamide, acting on intestinal μ-opioid receptors .
- Advantage : Lower toxicity than synthetic opioids but requires further toxicological validation .
6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)
Table 1: Pharmacological Comparison
| Compound | Key Substituent | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| HMPHA | 4-Hydroxy-3-methoxyphenyl | μ-Opioid receptors | N/A | |
| PPOH | 2-Propargyloxyphenyl | CYP4A enzymes | 9 μM |
Skin Penetration Enhancement: Tertiary Amino Derivatives
Hexanoic acid derivatives with terminal tertiary amino groups are studied as transdermal penetration enhancers.
6-(Morpholin-4-yl)hexanoic Acid vs. 6-(Piperidin-1-yl)hexanoic Acid
Table 2: Penetration Enhancement Activity
| Compound | Substituent | ER Value | Key Feature | Reference |
|---|---|---|---|---|
| 6-(Morpholin-4-yl)hexanoate | Morpholine | 15.0 | Ether oxygen for H-bonding | |
| 6-(Piperidin-1-yl)hexanoate | Piperidine | 5.6 | Higher bulkiness |
Structural Analogs in Biomolecule Labeling
(E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid
- Structure: Combines a coumarin fluorophore with a hexanoic acid linker.
- Application : Used for biomolecule labeling due to high fluorescence quantum yield (~0.85) .
6-(2-Thienylsulfanyl)hexanoic Acid
- Structure : Thiophene sulfanyl group enhances electron delocalization.
- Application: Intermediate in polyhydroxyalkanoate (PHA) biosynthesis for biodegradable plastics .
Table 3: Fluorescent and Industrial Derivatives
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